molecular formula C13H10FNO5S B2814079 5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID CAS No. 30512-85-7

5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID

Cat. No.: B2814079
CAS No.: 30512-85-7
M. Wt: 311.28
InChI Key: FHOIAECWBFFBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid is a chemical compound with the molecular formula C13H10FNO5S. It has a molecular weight of 311.28 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid consists of 13 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Material Applications

Polymer Synthesis : "5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid" has been involved in the synthesis of carboxylated poly(ether sulfone)s. The copolymerization process, however, is known to undergo partial decarboxylation, showcasing its potential in developing new polymeric materials with specific properties (Weisse, Keul, & Höcker, 2001).

Proton Exchange Membranes : Research into comb-shaped poly(arylene ether sulfone)s as proton exchange membranes has shown that sulfonated side-chain grafting units containing two or four sulfonic acid groups can be synthesized using this compound, demonstrating high proton conductivity and suggesting its utility in fuel cell applications (Kim, Robertson, & Guiver, 2008).

Biochemical and Analytical Applications

Fluorescent Molecular Probes : It has been used in the development of fluorescent molecular probes. These probes, due to their strong solvent-dependent fluorescence, are valuable for studying various biological events and processes, highlighting the compound's role in enhancing biological research tools (Diwu et al., 1997).

Anticancer and Antimicrobial Agents : The synthesis of heterocyclic hydroxylamine-O-sulfonates showcases the potential of "5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid" in creating compounds with significant applications in anticancer, antiviral, and antimicrobial treatments. This indicates its critical role in pharmaceutical research and development (Sączewski & Korcz, 2014).

Nanotechnology Applications

Nanowire Formation : The synthesis of partially sulfonated amphiphilic poly(arylene ether sulfone)s using "5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid" has led to the development of methods for growing Cu2S nanowires under ambient conditions. This application in nanotechnology underscores the compound's versatility and potential in advancing materials science (Park et al., 2015).

Safety and Hazards

The safety data sheet for similar compounds such as 4-Fluorophenyl isocyanate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid is Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This interaction could lead to changes in the degradation of extracellular matrix components, affecting tissue remodeling and cell migration.

Properties

IUPAC Name

5-[(4-fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO5S/c14-8-1-4-10(5-2-8)21(19,20)15-9-3-6-12(16)11(7-9)13(17)18/h1-7,15-16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOIAECWBFFBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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